![molecular formula C15H12O2 B14417493 (1R)-6-(Naphthalen-1-yl)-2,7-dioxabicyclo[3.2.0]hept-3-ene CAS No. 83773-59-5](/img/structure/B14417493.png)
(1R)-6-(Naphthalen-1-yl)-2,7-dioxabicyclo[3.2.0]hept-3-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-6-(Naphthalen-1-yl)-2,7-dioxabicyclo[3.2.0]hept-3-ene is a complex organic compound characterized by its unique bicyclic structure. This compound features a naphthalene moiety, which is a fused pair of benzene rings, attached to a dioxabicycloheptene framework. The stereochemistry at the 1-position is specified as R, indicating the spatial arrangement of the substituents around this chiral center.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-6-(Naphthalen-1-yl)-2,7-dioxabicyclo[3.2.0]hept-3-ene typically involves a multi-step process. One common approach starts with the preparation of the naphthalene derivative, which is then subjected to a series of cyclization reactions to form the bicyclic structure. Key steps may include:
Formation of the Naphthalene Derivative: This can be achieved through Friedel-Crafts acylation or alkylation reactions.
Cyclization: The naphthalene derivative undergoes intramolecular cyclization under acidic or basic conditions to form the dioxabicycloheptene ring system.
Chiral Resolution: The final step involves resolving the racemic mixture to obtain the desired (1R) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(1R)-6-(Naphthalen-1-yl)-2,7-dioxabicyclo[3.2.0]hept-3-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents onto the naphthalene ring or the bicyclic framework.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of naphthoquinones or other oxidized derivatives.
Reduction: Formation of dihydro or tetrahydro derivatives.
Substitution: Formation of halogenated or alkylated products.
科学的研究の応用
(1R)-6-(Naphthalen-1-yl)-2,7-dioxabicyclo[3.2.0]hept-3-ene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and potential pharmacological effects.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites, due to its rigid and stable bicyclic framework.
作用機序
The mechanism of action of (1R)-6-(Naphthalen-1-yl)-2,7-dioxabicyclo[3.2.0]hept-3-ene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
(1S)-6-(Naphthalen-1-yl)-2,7-dioxabicyclo[3.2.0]hept-3-ene: The enantiomer of the compound with different stereochemistry.
Naphthalene Derivatives: Compounds with similar naphthalene moieties but different substituents or ring systems.
Dioxabicycloheptene Derivatives: Compounds with similar bicyclic frameworks but different aromatic groups.
Uniqueness
(1R)-6-(Naphthalen-1-yl)-2,7-dioxabicyclo[3.2.0]hept-3-ene is unique due to its specific stereochemistry and the combination of the naphthalene and dioxabicycloheptene structures. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
83773-59-5 |
|---|---|
分子式 |
C15H12O2 |
分子量 |
224.25 g/mol |
IUPAC名 |
(1R)-6-naphthalen-1-yl-2,7-dioxabicyclo[3.2.0]hept-3-ene |
InChI |
InChI=1S/C15H12O2/c1-2-6-11-10(4-1)5-3-7-12(11)14-13-8-9-16-15(13)17-14/h1-9,13-15H/t13?,14?,15-/m1/s1 |
InChIキー |
HRCGXCMHJQHPJQ-YMAMQOFZSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC=C2C3C4C=CO[C@@H]4O3 |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C3C4C=COC4O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




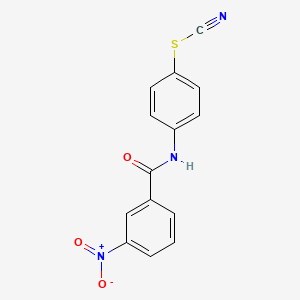
![4,10-Bis[2-(2-butoxyethoxy)ethyl]-1,7-dioxa-4,10-diazacyclododecane](/img/structure/B14417470.png)

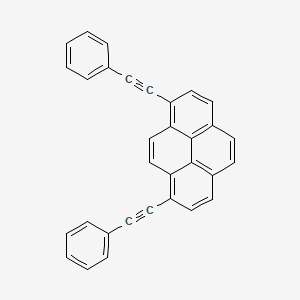

![2-{1-[(4-Methylphenyl)sulfanyl]propan-2-ylidene}hydrazine-1-carboxamide](/img/structure/B14417487.png)
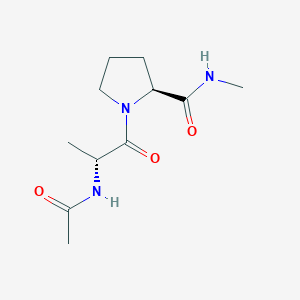
![Ethyl 2-[(ethylamino)methyl]decanoate](/img/structure/B14417500.png)
![1-Chloro-2-[1-(4-fluorophenyl)ethenyl]benzene](/img/structure/B14417507.png)
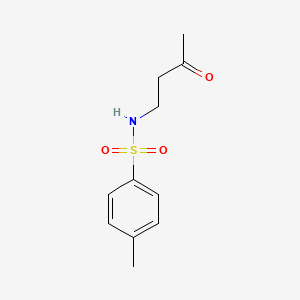
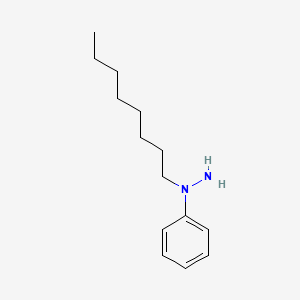
![Methyl (bicyclo[4.1.0]heptan-7-ylidene)(chloro)acetate](/img/structure/B14417524.png)
